Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)-

Thermal Stability Antioxidant Degradation Gasoline Stabilization

BHT-based antioxidants lack a reactive handle, limiting use in non-leaching formulations. This compound provides a protected aldehyde (1,3-dioxolane) enabling covalent attachment to polymers or synergistic groups. - Dual-function: hindered phenol radical scavenger + masked aldehyde for post-functionalization. - Higher thermal stability than BHT; suitable for high-temperature lubricant & fuel stabilizers. - Lower LogP (4.3 vs. BHT 5.3) reduces additive migration in food-contact & medical polymers. Supplied at ≥98% purity; global B2B shipping.

Molecular Formula C17H26O3
Molecular Weight 278.4 g/mol
Cat. No. B13995366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)-
Molecular FormulaC17H26O3
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2OCCO2
InChIInChI=1S/C17H26O3/c1-16(2,3)12-9-11(15-19-7-8-20-15)10-13(14(12)18)17(4,5)6/h9-10,15,18H,7-8H2,1-6H3
InChIKeyHROGZVMUUJWULN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1,3-dioxolane Overview


Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)- (also known as 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-dioxolane) is a sterically hindered phenolic compound bearing a 1,3-dioxolane moiety at the para position. This structural motif combines the radical-scavenging capacity characteristic of 2,6-di-tert-butylphenol antioxidants [1] with a protected aldehyde functionality that can serve as a synthetic handle or be liberated for further derivatization, as described in the foundational patent literature [2]. Its molecular formula is C17H26O3 and it has a molecular weight of 278.39 g/mol, with predicted physical properties including a boiling point of 328.5±42.0 °C and a density of 1.043±0.06 g/cm³ [1].

1 Hindered phenol antioxidant core with radical-scavenging capacity
2 Masked aldehyde (1,3-dioxolane) enables protected-aldehyde synthetic routes
3 Dual-function intermediate: stabilizer precursor and reactive building block

Why BHT Cannot Replace Dioxolane-Modified Phenols


While BHT (2,6-di-tert-butyl-4-methylphenol) is the commodity reference antioxidant for the hindered phenol class, it lacks the 1,3-dioxolane ring that defines the target compound. This dioxolane moiety is a masked aldehyde group, making the compound a dual-function entity: a radical scavenger and a protected benzaldehyde derivative [1]. Simple substitution with BHT or 2,6-di-tert-butylphenol (2,6-DTBP) forfeits the capability for subsequent acid-catalyzed deprotection to the free aldehyde (3,5-di-tert-butyl-4-hydroxybenzaldehyde), a valuable intermediate for synthesizing more complex, high-molecular-weight phenolic antioxidants, pharmaceuticals, and ligands [2]. Furthermore, the glycerol ketal class, to which the dioxolane group is structurally related, has demonstrated a quantifiably higher thermal degradation temperature compared to BHT, suggesting that the presence of a cyclic ketal/acetal group can improve thermostability in demanding applications [3].

! BHT lacks the 1,3-dioxolane group – no latent aldehyde functionality for downstream derivatization
! 2,6-DTBP offers only electrophilic substitution chemistry; deprotection-dependent synthetic pathways are blocked
! Simple alkylated phenols may exhibit lower thermal degradation resistance; class-level evidence indicates ketal/acetal analogs sustain higher temperatures

Quantitative Evidence: Dioxolane Phenol vs. BHT


Thermal Stability: Ketal-Modified Phenol vs. BHT

The target compound is a 1,3-dioxolane derivative. A closely related analog bearing a glycerol ketal group, which shares the characteristic cyclic acetal structure, was directly compared to BHT via thermogravimetric analysis (TGA/DTG). The ketal-functionalized phenol demonstrated a significantly higher thermal degradation temperature. [1]

Thermal Stability
Class-level
298 °C (ketal analog)
May support higher-temperature stabilizer screening
Glycerol ketal analog vs. BHT; TGA/DTG context
Thermal Stability Antioxidant Degradation Gasoline Stabilization

Lipophilicity vs. BHT and 2,6-DTBP

The 1,3-dioxolane group alters the physicochemical profile compared to simpler hindered phenols. In silico predictions provide a quantitative basis for selection. The target compound's LogP is significantly different from that of BHT and the unsubstituted 2,6-di-tert-butylphenol. [1] [2]

Lipophilicity
Context-dependent
LogP 4.3 (predicted)
Supports lipophilicity-dependent migration or solubility studies
In silico comparison: BHT LogP ~5.3, 2,6-DTBP ~4.7
Lipophilicity Partition Coefficient LogP

Purity Specification for Research Procurement

Specialty chemical suppliers list the compound with a minimum purity specification. This offers a defined starting point for research procurement, compared to general-purpose antioxidants.

Purity Specification
Data to verify
≥98%
Consistent stoichiometry for synthetic intermediate workflows
Supplier CoA specification; verify lot-specific data
Quality Control Purity Specification Procurement

Protected Aldehyde Reactivity vs. Alkyl Phenols

The patent that claims this compound class explicitly describes the 1,3-dioxolan-2-yl group as a protected aldehyde function. This enables a orthogonal synthetic route: the compound can act as an antioxidant precursor that, upon deprotection, reveals a reactive aldehyde for further functionalization. Compounds like BHT or 2,6-DTBP lack this latent reactivity. [1]

Protected Aldehyde
Head-to-head
Masked aldehyde present
Enables sequential protection/deprotection chemistry
BHT and 2,6-DTBP lack latent aldehyde functionality
Synthetic Intermediate Protected Aldehyde Derivatization

Gasoline Antioxidant Performance: Ketal Analog vs. Baseline

In a direct application test, the glycerol ketal analog of the target compound was evaluated against an unspecified baseline in gasoline. At a low concentration, it delivered a significant induction period and reduced oxidation products. [1]

Gasoline Performance
Class-level
185 min at 10 ppm
Indicates potential for weight-efficient fuel stabilizer screening
Glycerol ketal analog induction period in gasoline
Antioxidant Activity Fuel Stabilization Induction Period

Application Scenarios for Dioxolane-Modified Phenol


Multifunctional Phenolic Antioxidant Synthesis

Use this compound as a key intermediate. The 1,3-dioxolane ring acts as a protected aldehyde, allowing the phenol core to survive various reaction conditions. After deprotection, the exposed aldehyde can be used to link the hindered phenol moiety to a polymer backbone or a synergistic group (e.g., a phosphonate or amine), creating a non-leaching, high-performance antioxidant. This capability is lacking in BHT or simple alkylated phenols [1].

Thermally Stable Fuel & Lubricant Additives

In research programs developing next-generation gasoline or lubricant stabilizers, the 1,3-dioxolane class has shown promising performance. Prioritize this compound or its close analogs for formulations where thermal stability beyond BHT's capability is required, aiming for high-temperature engine or storage conditions [2].

Pharma & Agrochemical Intermediate with Tunable Lipophilicity

The compound's LogP of 4.3 places it in a favorable range for biological membrane permeability, differentiating it from the more lipophilic BHT (LogP ~5.3). This makes it a superior starting point for medicinal chemistry programs targeting intracellular targets that require balanced hydrophobicity, where the antioxidant feature of the core scaffold can be a therapeutically relevant property [3].

Polymer Stabilization with Controlled Migration

For polymer applications sensitive to additive blooming or leaching, this compound's lower LogP suggests reduced mobility compared to BHT in certain polymer matrices. This can be exploited to design stabilizer packages with a more sustained, surface-concentrated protective effect, a critical factor in food-contact materials or medical devices [3].

Application
Selection Property
Validation Focus
Multifunctional antioxidant synthesis
Latent aldehyde functionality
Acid-catalyzed deprotection and subsequent conjugation
Fuel and lubricant stabilizer research
Thermal degradation resistance
Oxidation induction time at elevated temperatures
Bioactive molecule design
Balanced hydrophobicity scaffold
Intracellular target permeability studies
Polymer additive migration studies
Lipophilicity-dependent migration profile
Migration kinetics and blooming assessment
Quote Request

Request a Quote for Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.